Lucidenic acid N
Übersicht
Beschreibung
Lucidenic acid N is a tetracyclic triterpenoid . It is one of the major components of the Ganoderma triterpenes . The most widely studied pharmacological effect of lucidenic acid N is its anti-cancer effect .
Synthesis Analysis
Lucidenic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . They are the second major group of triterpenoids found in the Ganoderma species .Molecular Structure Analysis
The molecular formula of Lucidenic acid N is C27H40O6 . It has an average mass of 460.603 Da and a monoisotopic mass of 460.282501 Da .Physical And Chemical Properties Analysis
Lucidenic acid N has a density of 1.2±0.1 g/cm3, a boiling point of 640.7±55.0 °C at 760 mmHg, and a flash point of 355.3±28.0 °C . It has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Lucidenic acid N has been shown to induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells. This compound can trigger apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for cancer therapy .
Anti-Inflammatory Properties
Research suggests that Lucidenic acid N possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .
Antioxidant Effects
Lucidenic acid N is reported to have antioxidant properties. It can neutralize free radicals and reduce oxidative stress in cells, which is beneficial in preventing oxidative damage-related diseases .
Antiviral Capabilities
The compound has shown potential in inhibiting viral replication and activity. This could be particularly useful in the development of new antiviral drugs .
Neuroprotective Effects
Lucidenic acid N may offer neuroprotective benefits by safeguarding neuronal cells against various neurotoxic factors. This property is significant for research into neurodegenerative diseases .
Anti-Hyperlipidemia Activity
It has been found that Lucidenic acid N can reduce triglyceride accumulation in preadipocytes by approximately 30%, suggesting its role in managing hyperlipidemia .
Anti-Hypercholesterolemia Potential
The compound may also play a role in reducing cholesterol levels, thereby aiding in the treatment of hypercholesterolemia .
Anti-Diabetic Properties
Lucidenic acid N has been reported to exhibit anti-diabetic characteristics by influencing glucose metabolism and insulin sensitivity .
Each of these applications provides a promising avenue for further research and development in their respective fields. The potential therapeutic benefits of Lucidenic acid N make it a compound of significant interest in scientific research.
Wirkmechanismus
Target of Action
Lucidenic acid N, also known as Lucidenic acid LM1, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of Lucidenic acid N are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells .
Mode of Action
Lucidenic acid N interacts with these cancer cells, inducing cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by Lucidenic acid N are primarily related to cell apoptosis. The activation of caspase-9 and caspase-3 suggests that the intrinsic (or mitochondrial) pathway of apoptosis is involved . This pathway is crucial in regulating cell death and survival, and its activation leads to the downstream effect of cell apoptosis.
Result of Action
The primary result of Lucidenic acid N’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the growth and spread of cancer.
Action Environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBNHHXOJXFNM-UQCMLMITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316785 | |
Record name | Lucidenic acid N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidenic acid N | |
CAS RN |
364622-33-3 | |
Record name | Lucidenic acid N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reported cytotoxic activity of Lucidenic acid N?
A1: Lucidenic acid N has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].
Q2: Has Lucidenic acid N been isolated from other species of Ganoderma besides Ganoderma lucidum?
A2: Yes, Lucidenic acid N has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.
Q3: Are there any studies investigating the synergistic effects of Lucidenic acid N with conventional chemotherapy drugs?
A3: Yes, research indicates that Lucidenic acid N exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.
Q4: Is there any research on the mechanism of action of Lucidenic acid N?
A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including Lucidenic acid N, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which Lucidenic acid N might exert its effects.
Q5: Beyond its potential anti-cancer properties, are there other areas of research related to Lucidenic acid N?
A5: While most research focuses on its cytotoxic activities, Lucidenic acid N is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While Lucidenic acid N is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.